N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-19(2,3)21-18(23)22-12-9-17(10-13-22)15-20-26(24,25)14-11-16-7-5-4-6-8-16/h4-8,11,14,17,20H,9-10,12-13,15H2,1-3H3,(H,21,23)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQKRGQCZXXKEQ-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Phenylethenesulfonamido Group: This step involves the reaction of the piperidine derivative with phenylethenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Final Carboxamide Formation: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions of sulfonamides with biological targets. It may serve as a model compound for investigating the binding affinities and mechanisms of action of sulfonamide-based drugs.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. The piperidine ring and tert-butyl group contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Compound 19 (N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide)
- Key Differences :
- The sulfonamide group in Compound 19 is a tosyl (p-toluenesulfonyl) moiety, whereas the target compound features a phenylethenesulfonamido group.
- The piperidine-4-carboxamide in Compound 19 is substituted with a bulky aryl-pyridinylmethyl group, unlike the simpler methyl linkage in the target compound.
- Synthesis : Synthesized via reaction of precursor 18 with tosyl chloride in dichloromethane (DCM) and triethylamine, achieving a high yield of 98% .
- Properties : Characterized by NMR, IR, and HRMS, with a melting point consistent with crystalline stability .
Compounds 2e and 2f (N-(2-(4-(tert-butyl)phenyl)...benzenesulfonamide derivatives)
- Key Differences :
- These compounds incorporate a benzenesulfonamide group and a tetramethylpiperidinyloxy (TEMPO-like) substituent, absent in the target compound.
- The tert-butyl group is positioned on an external aryl ring rather than directly on the piperidine nitrogen.
- Synthesis : Prepared via GP1 methodology using radical-mediated pathways, with moderate yields (75% for 2e , 66% for 2f ) .
- Properties : Validated by NMR and HRMS, with IR confirming sulfonamide and aryl vibrations .
Analogues with Alternative Amide Substituents
Compound from (N-(tert-butyl)-4-((2-(2,5-dioxopyrrolidin-1-yl)acetamido)methyl)piperidine-1-carboxamide)
Compound from ((E)-N-(tert-butyl)-4-((3-(thiophen-2-yl)acrylamido)methyl)piperidine-1-carboxamide)
- Key Differences :
- Features a thiophene-acrylamido group instead of phenylethenesulfonamido, introducing heteroaromaticity.
- The acrylamido linker may confer distinct conformational rigidity.
- Structural Data: Smiles notation and NMR data confirm the (E)-configuration of the acrylamido group .
Comparative Data Table
Key Observations
Synthetic Flexibility : High yields for tosylated analogs (e.g., Compound 19) suggest that introducing sulfonamide groups is feasible, but stereochemical outcomes (as in Compound 20) may require optimization.
Molecular Weight Trends : The target compound’s calculated molecular weight (391.5 g/mol) aligns with drug-like properties, whereas bulkier analogs (e.g., Compound 19, 565.7 g/mol) may face bioavailability challenges.
Biological Activity
N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H33N3O5S
- Molecular Weight : 487.6 g/mol
- IUPAC Name : tert-butyl 4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide
- CAS Number : Not directly available in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has shown potential as a modulator of enzyme activity, particularly in pathways related to inflammation and cell signaling.
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Receptor Binding : Preliminary studies indicate that it may interact with certain receptors, influencing cellular responses and potentially leading to therapeutic effects.
Biological Assays
Various assays have been conducted to evaluate the compound's biological activity:
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Anti-Cancer Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.
- Inflammatory Disease Models : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Effects : Research has suggested that this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
